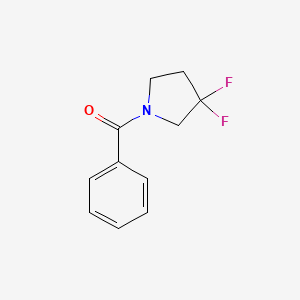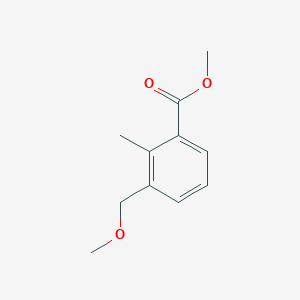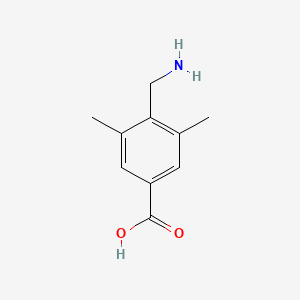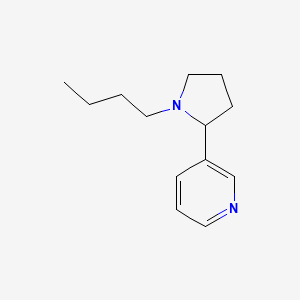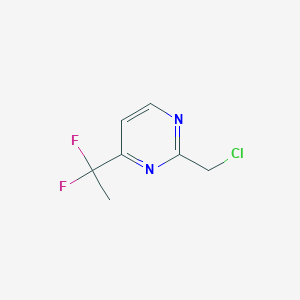
2-(Chloromethyl)-4-(1,1-difluoroethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-4-(1,1-difluoroethyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically significant molecules. The presence of both chloromethyl and difluoroethyl groups in this compound makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(1,1-difluoroethyl)pyrimidine typically involves the introduction of the chloromethyl and difluoroethyl groups onto a pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with chloromethylating and difluoroethylating agents under controlled conditions. For example, the use of 1,1-difluoroethyl chloride (CH3CF2Cl) as a difluoroethylating reagent has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation and difluoroethylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-4-(1,1-difluoroethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The difluoroethyl group can engage in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, as well as oxidizing and reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloromethyl group with an amine can yield a corresponding aminomethyl derivative, while oxidation of the difluoroethyl group can lead to the formation of difluoroacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-4-(1,1-difluoroethyl)pyrimidine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-4-(1,1-difluoroethyl)pyrimidine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoroethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)pyrimidine: Lacks the difluoroethyl group, making it less lipophilic and potentially less effective in certain applications.
4-(1,1-Difluoroethyl)pyrimidine: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.
2-(Bromomethyl)-4-(1,1-difluoroethyl)pyrimidine: Similar structure but with a bromomethyl group instead of chloromethyl, which may alter its reactivity and biological activity.
Uniqueness
The combination of both chloromethyl and difluoroethyl groups in 2-(Chloromethyl)-4-(1,1-difluoroethyl)pyrimidine provides a unique balance of reactivity and lipophilicity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H7ClF2N2 |
|---|---|
Molekulargewicht |
192.59 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-(1,1-difluoroethyl)pyrimidine |
InChI |
InChI=1S/C7H7ClF2N2/c1-7(9,10)5-2-3-11-6(4-8)12-5/h2-3H,4H2,1H3 |
InChI-Schlüssel |
SKCZHCNRXAPIBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=NC=C1)CCl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


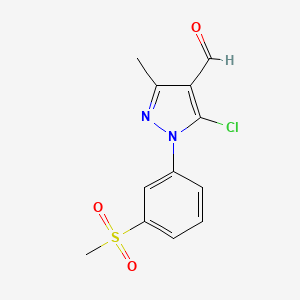
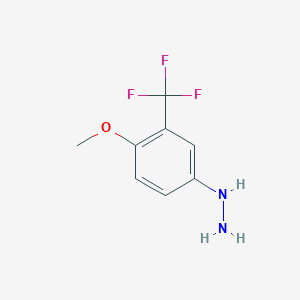
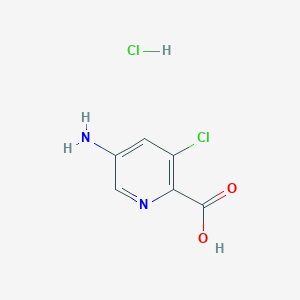
![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride](/img/structure/B13518875.png)
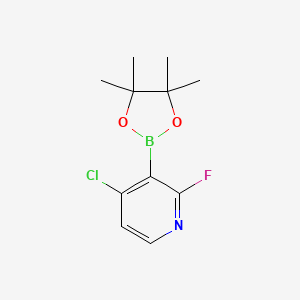
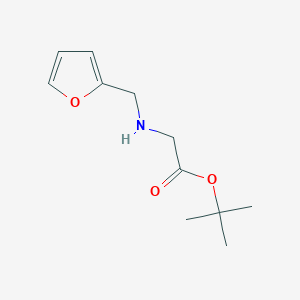
![2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]aceticacid](/img/structure/B13518907.png)
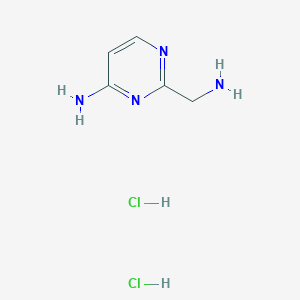
![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)
